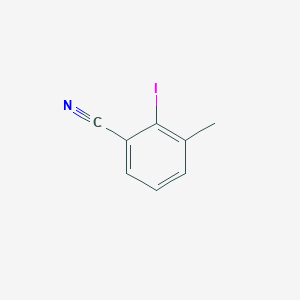

2-Iodo-3-methylbenzonitrile

Descripción

BenchChem offers high-quality 2-Iodo-3-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-3-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCRRPBJJWSSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662235 | |

| Record name | 2-Iodo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-70-7 | |

| Record name | 2-Iodo-3-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52107-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 2-Iodo-3-methylbenzonitrile from 2-amino-3-methylbenzonitrile

This guide provides a comprehensive technical overview for the synthesis of 2-iodo-3-methylbenzonitrile, a valuable building block in pharmaceutical and materials science research. The primary and most effective method for this transformation is the Sandmeyer reaction, a cornerstone of aromatic chemistry that allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2][3][4] This document will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and address critical safety considerations for this synthesis.

Strategic Overview: The Sandmeyer Reaction

The conversion of 2-amino-3-methylbenzonitrile to 2-iodo-3-methylbenzonitrile is achieved through a two-step, one-pot procedure based on the Sandmeyer reaction.[1][2][3] The first step is the diazotization of the primary aromatic amine, 2-amino-3-methylbenzonitrile. This is followed by the introduction of an iodide source to replace the diazonium group with iodine. A key advantage of the Sandmeyer reaction for iodination is that it often does not require a copper catalyst, which is typically necessary for the introduction of other halogens.[5]

The overall transformation can be visualized as follows:

Caption: Overall synthetic strategy for 2-iodo-3-methylbenzonitrile.

Mechanistic Insights

The Sandmeyer reaction proceeds through a well-established radical mechanism.[2] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

Diazotization: Formation of the Diazonium Salt

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically sulfuric acid or hydrochloric acid.[6] The nitrous acid then reacts with the primary amine of 2-amino-3-methylbenzonitrile to form a diazonium salt. This process involves a series of proton transfers and the eventual elimination of a water molecule to form the highly reactive diazonium ion (-N₂⁺). Low temperatures (0-5 °C) are critical during this stage to prevent the premature decomposition of the unstable diazonium salt.

Iodination: Radical-Mediated Substitution

The introduction of an iodide source, such as potassium iodide (KI), initiates the second phase of the reaction. The iodide ion acts as a nucleophile, attacking the diazonium salt. This is followed by a single electron transfer, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts an iodine atom from another iodide source to form the final product, 2-iodo-3-methylbenzonitrile.

Caption: Simplified mechanism of the Sandmeyer iodination.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for Sandmeyer iodinations of substituted anilines. Researchers should adapt and optimize these conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-amino-3-methylbenzonitrile | 132.16 | 10.0 g | 0.0757 | Starting material |

| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - | Reagent grade |

| Deionized Water | 18.02 | 100 mL | - | |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.7 g | 0.0826 | 1.1 eq |

| Potassium Iodide (KI) | 166.00 | 15.0 g | 0.0904 | 1.2 eq |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | - | For quenching |

| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - | For extraction |

| Saturated Sodium Bicarbonate | - | 100 mL | - | For washing |

| Brine | - | 100 mL | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | For drying |

Step-by-Step Procedure

Step 1: Diazotization

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-amino-3-methylbenzonitrile (10.0 g, 0.0757 mol) and 50 mL of deionized water.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add concentrated sulfuric acid (30 mL) to the stirred suspension. The temperature should be maintained below 10 °C during the addition.

-

Once the addition is complete, continue stirring at 0-5 °C for 15 minutes to ensure complete dissolution and formation of the amine salt.

-

In a separate beaker, dissolve sodium nitrite (5.7 g, 0.0826 mol) in 20 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes. The temperature must be strictly maintained between 0 and 5 °C. Vigorous stirring is essential to ensure efficient mixing.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete.

Step 2: Iodination

-

In a 1 L beaker, dissolve potassium iodide (15.0 g, 0.0904 mol) in 30 mL of deionized water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition should be done in small portions to control the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases. The mixture will likely turn dark.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Add a saturated solution of sodium thiosulfate to quench any unreacted iodine until the dark color of iodine disappears.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate, to afford pure 2-iodo-3-methylbenzonitrile.

Safety and Hazard Management

The Sandmeyer reaction, particularly the diazotization step, involves potentially hazardous reagents and intermediates. Strict adherence to safety protocols is paramount.

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially when dry. They should always be prepared and used in solution at low temperatures and never isolated in solid form.

-

Nitrous Acid: Nitrous acid is a toxic and corrosive substance. The reaction should be performed in a well-ventilated fume hood.

-

Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup. The reaction vessel should be adequately vented.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The Sandmeyer reaction provides a reliable and efficient pathway for the synthesis of 2-iodo-3-methylbenzonitrile from its corresponding amine. Careful control of the reaction temperature during the diazotization step is critical for the successful formation of the diazonium salt intermediate. Subsequent iodination with potassium iodide proceeds readily to yield the desired product. By following the detailed protocol and adhering to the necessary safety precautions outlined in this guide, researchers can confidently and safely perform this important transformation.

References

- Sandmeyer, T. Über die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17 (3), 1633–1635.

- Galli, C. Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chem. Rev.1988, 88 (5), 765–792.

- Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947, 40 (2), 251–277.

- Doyle, M. P.; Bryker, W. J. Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Arenediazonium Tetrafluoroborates from Aromatic Amines, tert-Butyl Nitrite, and Boron Trifluoride Etherate in Anhydrous Media. J. Org. Chem.1979, 44 (9), 1572–1574.

- Krasnokutskaya, E. A.; Semenischeva, N. I.; Filimonov, V. D.; Knochel, P. A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Amines. Synthesis2007, (1), 81-84.

- Filimonov, V. D.; Trusova, M.; Postnikov, P.; Krasnokutskaya, E. A.; Lee, Y. M.; Hwang, H. Y.; Kim, H.; Chi, K.-W. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Org. Lett.2008, 10 (18), 3961–3964.

- Rozen, S.; Lerman, O.; Kol, M. A new method for the synthesis of aryl iodides. J. Chem. Soc., Chem. Commun.1991, (7), 443-444.

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts. [Link]

-

Reddit. Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. [Link]

-

Organic Syntheses. 2-Iodoaniline. Org. Synth.2006 , 83, 103. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

Grokipedia. Sandmeyer reaction. [Link]

Sources

Spectroscopic Characterization of 2-Iodo-3-methylbenzonitrile: A Technical Guide for Researchers

Introduction: The Importance of Spectroscopic Analysis

In the synthesis of novel chemical entities, unambiguous structural verification is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, each providing a unique piece of the structural puzzle. For a molecule like 2-Iodo-3-methylbenzonitrile, with its distinct substitution pattern, these methods allow for the precise determination of its chemical architecture, ensuring the integrity of subsequent research and development activities.

This guide will delve into the theoretical underpinnings and practical application of each technique, offering detailed experimental protocols and a thorough interpretation of the predicted spectra for 2-Iodo-3-methylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Iodo-3-methylbenzonitrile, we can predict the chemical shifts and splitting patterns of the aromatic protons and the methyl protons by considering the electronic effects of the substituents.

Predicted ¹H NMR Data for 2-Iodo-3-methylbenzonitrile

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.8 | Doublet | 1H | H-6 | Deshielded by the adjacent electron-withdrawing cyano group. |

| ~ 7.3 - 7.5 | Triplet | 1H | H-5 | Influenced by both the iodo and cyano groups. |

| ~ 7.1 - 7.3 | Doublet | 1H | H-4 | Influenced by the adjacent iodo and methyl groups. |

| ~ 2.5 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Causality Behind Predictions:

-

Iodo Group (-I): The iodine atom is electronegative and exhibits an electron-withdrawing inductive effect, which deshields adjacent protons, shifting their signals downfield.

-

Cyano Group (-CN): The nitrile group is strongly electron-withdrawing, both inductively and through resonance, causing significant deshielding of ortho and para protons.

-

Methyl Group (-CH₃): The methyl group is weakly electron-donating, leading to a slight shielding of ortho and para protons.

The interplay of these effects on the aromatic ring allows for the prediction of the relative chemical shifts of the three aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data for 2-Iodo-3-methylbenzonitrile

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 - 145 | C-3 (bearing -CH₃) | Substituted aromatic carbon. |

| ~ 135 - 140 | C-1 (bearing -CN) | Quaternary carbon attached to the electron-withdrawing cyano group. |

| ~ 130 - 135 | C-6 | Aromatic CH influenced by the cyano group. |

| ~ 128 - 132 | C-5 | Aromatic CH. |

| ~ 125 - 130 | C-4 | Aromatic CH. |

| ~ 118 - 120 | -C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~ 95 - 100 | C-2 (bearing -I) | Carbon directly attached to iodine, showing significant shielding (heavy atom effect). |

| ~ 20 - 25 | -CH₃ | Typical chemical shift for a methyl carbon attached to an aromatic ring. |

Causality Behind Predictions:

-

Heavy Atom Effect: The iodine atom causes a significant upfield shift (shielding) for the carbon to which it is directly attached (C-2)[1][2].

-

Substituent Effects: The electron-withdrawing cyano group will deshield the attached carbon (C-1) and influence the chemical shifts of other carbons in the ring. The methyl group will have a smaller, generally shielding effect.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation[3].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2-Iodo-3-methylbenzonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Predicted IR Spectrum

The IR spectrum of 2-Iodo-3-methylbenzonitrile is expected to show characteristic absorption bands for the nitrile group, aromatic C-H bonds, and the C-I bond.

Predicted IR Absorption Bands for 2-Iodo-3-methylbenzonitrile

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~ 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on a benzene ring. |

| ~ 2950 - 2850 | Medium to Weak | Aliphatic C-H Stretch | From the methyl group. |

| ~ 2230 - 2210 | Strong, Sharp | C≡N Stretch | A highly characteristic and intense absorption for the nitrile functional group[4]. |

| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~ 800 - 700 | Strong | Aromatic C-H Bend | Out-of-plane bending, indicative of the substitution pattern. |

| ~ 600 - 500 | Medium to Weak | C-I Stretch | Characteristic absorption for a carbon-iodine bond. |

Causality Behind Predictions:

-

Nitrile Stretch: The C≡N triple bond is a strong, polar bond, resulting in a very intense and sharp absorption in a relatively clean region of the spectrum. Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber compared to aliphatic nitriles[4].

-

Aromatic Vibrations: The benzene ring exhibits a series of characteristic absorptions for C-H stretching and C=C in-plane stretching. The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern.

-

C-I Stretch: The carbon-iodine bond is the weakest of the carbon-halogen bonds, and its stretching vibration appears at low wavenumbers[5].

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid or liquid sample.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 2-Iodo-3-methylbenzonitrile onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Experimental Workflow for IR Analysis

Caption: Workflow for IR spectroscopy using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum

For 2-Iodo-3-methylbenzonitrile (Molecular Weight: 243.04 g/mol ), we can predict the major ions that will be observed in the mass spectrum under electron ionization (EI) conditions.

Predicted Mass Spectrum Fragmentation for 2-Iodo-3-methylbenzonitrile

| Predicted m/z | Ion | Rationale for Formation |

| 243 | [M]⁺ | Molecular ion. |

| 116 | [M - I]⁺ | Loss of an iodine radical, a common fragmentation for iodoarenes due to the relatively weak C-I bond. |

| 90 | [C₇H₆]⁺ | Loss of HCN from the [M - I]⁺ fragment. |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak at m/z 243 will confirm the molecular weight of the compound. Due to the presence of one iodine atom (¹²⁷I is the only stable isotope), there will not be a significant M+2 peak as seen with chlorine or bromine containing compounds.

-

Loss of Iodine: The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (mass = 127) a highly favorable fragmentation pathway[1][6]. This will likely result in a prominent peak at m/z 116, corresponding to the 3-methylbenzonitrile cation.

-

Further Fragmentation: The resulting 3-methylbenzonitrile cation can undergo further fragmentation, such as the loss of a neutral hydrogen cyanide (HCN) molecule (mass = 27), leading to a fragment at m/z 90.

Experimental Protocol for Mass Spectrometry

A standard protocol for acquiring an electron ionization mass spectrum is as follows.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Experimental Workflow for Mass Spectrometry Analysis

Caption: Workflow for mass spectrometry from sample introduction to data interpretation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-Iodo-3-methylbenzonitrile. By leveraging the known spectral properties of its constituent structural motifs, we have established a robust framework for the anticipated NMR, IR, and MS data. The detailed experimental protocols provided herein offer a clear path for researchers to acquire and validate this data experimentally. For professionals in drug development and materials science, this guide serves as a valuable resource for understanding the key structural features of this important chemical intermediate and for ensuring the quality and integrity of their research.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodotoluene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Iodotoluene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Iodotoluene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3-Tolunitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-methyl-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-methyl-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0041550). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodotoluene. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PubChem. (n.d.). 3-[(2-Iodophenoxy)methyl]benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

-

University of Regensburg. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Iodobenzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methoxy-benzonitrile. Retrieved from [Link]

-

University of Rochester. (n.d.). 2-Iodobenzoic acid (300 MHz, DMSO-d6). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Iodo-2-methylbenzonitrile. Retrieved from [Link]

-

OpenReview. (n.d.). Unveiling the Secrets of 1H-NMR Spectroscopy: A Novel Approach Utilizing Attention Mechanisms. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. uni-saarland.de [uni-saarland.de]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Crystal structure of 2-Iodo-3-methylbenzonitrile

An In-depth Technical Guide to the Crystal Structure of 2-Iodo-3-methylbenzonitrile: A Predictive and Methodological Approach

Abstract

This technical guide addresses the crystal structure of 2-Iodo-3-methylbenzonitrile, a compound of interest in synthetic chemistry and as a potential intermediate in drug development. As of the time of this writing, a solved crystal structure for this specific molecule is not publicly available. Therefore, this document serves as a comprehensive, predictive, and methodological roadmap for researchers and scientists. It outlines the theoretical underpinnings of the anticipated crystal packing, provides detailed experimental protocols for its determination via single-crystal X-ray diffraction (SCXRD), and discusses the potential implications of the structural data in the pharmaceutical sciences. The guide is structured to provide both the theoretical framework for understanding the solid-state behavior of this molecule and a practical workflow for its empirical determination.

Introduction: The Significance of 2-Iodo-3-methylbenzonitrile and its Solid-State Structure

Benzonitrile derivatives are a cornerstone in medicinal chemistry, serving as key structural motifs in a wide array of therapeutic agents.[1] Their unique electronic properties and ability to participate in various intermolecular interactions make them privileged scaffolds in drug design.[2] The subject of this guide, 2-Iodo-3-methylbenzonitrile (C₈H₆IN, Molar Mass: 243.04 g/mol ), combines the benzonitrile core with an iodine substituent, a feature that introduces the potential for strong and directional halogen bonding.[3][4][5] This makes it a valuable intermediate for further chemical modifications and a compelling subject for solid-state characterization.

The three-dimensional arrangement of molecules in a crystal, or its crystal structure, dictates many of the bulk properties of a solid material. For active pharmaceutical ingredients (APIs) and their intermediates, the crystal structure influences critical parameters such as solubility, dissolution rate, stability, and mechanical properties.[6][7] The phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—is a major consideration in drug development, as different polymorphs can have vastly different physicochemical properties and, consequently, bioavailability.[8][9][10] Therefore, determining the crystal structure of a compound like 2-Iodo-3-methylbenzonitrile is a crucial step in understanding its solid-state behavior and potential for use in pharmaceutical applications.

Theoretical Framework and Predictive Analysis of Intermolecular Interactions

The crystal packing of 2-Iodo-3-methylbenzonitrile is expected to be governed by a hierarchy of intermolecular interactions. A predictive analysis, based on established principles of crystal engineering, suggests the following interactions will be key.[11][12]

The Dominant Role of Halogen Bonding

The most significant directional interaction anticipated in the crystal structure of 2-Iodo-3-methylbenzonitrile is the halogen bond. A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a Lewis base.[13][14] The iodine atom, being large and polarizable, is an excellent halogen bond donor. The electrophilic region, often referred to as a "σ-hole," is located on the halogen atom opposite to the C-I covalent bond.

In this molecule, the nitrile nitrogen atom is the most likely halogen bond acceptor. Therefore, we can predict the formation of a robust supramolecular synthon involving an I···N halogen bond. This type of interaction is highly directional and can lead to the formation of well-defined chains or networks in the solid state.[15][16][17]

Secondary Intermolecular Interactions

While halogen bonding is expected to be the primary organizing force, other weaker interactions will also contribute to the overall crystal packing:

-

π-π Stacking: The aromatic rings of the benzonitrile molecules are likely to engage in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, will contribute to the stabilization of the crystal lattice.

-

C-H···N and C-H···π Interactions: The aromatic and methyl C-H groups can act as weak hydrogen bond donors, interacting with the nitrogen atom of the nitrile group or the π-system of an adjacent aromatic ring.

The interplay of these interactions will determine the final, most thermodynamically stable crystal structure.

Caption: Predicted intermolecular interactions in 2-Iodo-3-methylbenzonitrile.

Proposed Experimental Workflow for Crystal Structure Determination

The following section provides a detailed, step-by-step methodology for determining the crystal structure of 2-Iodo-3-methylbenzonitrile.

Caption: Workflow for Crystal Structure Determination.

Part A: Material Acquisition and Purity Assessment

-

Sourcing: High-purity 2-Iodo-3-methylbenzonitrile can be obtained from various chemical suppliers.[3][]

-

Purity Verification: Before attempting crystallization, the purity of the compound must be confirmed. Standard analytical techniques should be employed:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure and identify any organic impurities.[19]

-

FT-IR Spectroscopy: An IR spectrum will confirm the presence of key functional groups, notably the sharp, intense nitrile (-C≡N) stretch expected around 2230 cm⁻¹.[19]

-

HPLC/GC-MS: These techniques can be used to quantify the purity of the sample.

-

Part B: Crystallization Screening

Growing single crystals of sufficient size and quality for SCXRD is often the most challenging step.[20] A systematic screening of various solvents and techniques is recommended.[21][22]

Protocol 1: Slow Evaporation [23][24]

-

Prepare a saturated or near-saturated solution of 2-Iodo-3-methylbenzonitrile in a suitable solvent (e.g., acetone, ethanol, ethyl acetate, or a mixture) in a small vial.

-

Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion [21]

-

Dissolve the compound in a small amount of a relatively low-volatility solvent (e.g., toluene) in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane).

-

The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.

Protocol 3: Thermal Control (Cooling Crystallization) [21][25]

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

-

Ensure all the solid has dissolved.

-

Slowly cool the solution to room temperature, and then further cool it in a refrigerator or cold room.

-

The decrease in temperature reduces solubility, leading to crystal formation.

Part C: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, the following steps are performed using a modern diffractometer.[26][27][28]

-

Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and cryo-protectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[29]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate the positions of several reflections. These reflections are then indexed to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the unit cell and crystal symmetry, a strategy is calculated to collect a complete and redundant set of diffraction data by rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of all the reflections are integrated, and corrections are applied for experimental factors (e.g., Lorentz-polarization effects, absorption). The data is then scaled to produce a final reflection file.[20]

Part D: Structure Solution and Refinement

The final step is to use the processed diffraction data to determine the arrangement of atoms in the unit cell. This is achieved using specialized software.[30][31][32]

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like this, direct methods (e.g., using the program SHELXT) are typically successful.[1][33]

-

Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility. Tools like PLATON can be used to check for missed symmetry and analyze the overall quality of the structure.[33] The final output is typically a Crystallographic Information File (CIF).

Anticipated Structural Features and Data Presentation

The successful determination of the crystal structure will yield precise information on bond lengths, bond angles, and intermolecular interactions. The data should be presented in standardized tables for clarity.

Table 1: Anticipated Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₆IN |

| Formula weight | 243.04 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | e.g., 0.71073 |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (Mg/m³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | e.g., 2.0 to 28.0 |

| Reflections collected | To be determined |

| Independent reflections | To be determined [R(int) = ?] |

| Final R indices [I>2σ(I)] | R₁ = ?, wR₂ = ? |

| R indices (all data) | R₁ = ?, wR₂ = ? |

| Goodness-of-fit on F² | To be determined |

Table 2: Predicted Key Intermolecular Interactions

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|---|

| Halogen Bond | C-I···N | - | < 3.5 | < 3.8 | ~160-180 |

| Hydrogen Bond | C-H···N | ~0.95 | < 2.7 | < 3.6 | ~140-180 |

Implications for Pharmaceutical Development

The determination of the crystal structure of 2-Iodo-3-methylbenzonitrile would have several important implications for its potential use in drug development:

-

Polymorph Screening: The solved structure provides the first piece of the puzzle in the compound's polymorphic landscape. It serves as a reference point for identifying other potential crystalline forms that may arise under different crystallization conditions.[34][35] A thorough polymorph screen is essential to identify the most stable form for development, mitigating risks of phase transitions during manufacturing or storage.[8]

-

Structure-Property Relationships: The detailed knowledge of the intermolecular interactions will provide a rational basis for understanding the compound's physical properties. For example, strong halogen bonding networks could correlate with a higher melting point and lower solubility. This understanding is crucial for formulation design.[36]

-

Rational Co-crystal Design: The identification of the primary supramolecular synthons (e.g., the I···N halogen bond) opens the door for rational co-crystal engineering. By introducing other molecules (co-formers) that can compete for or complement these interactions, it may be possible to design new solid forms with tailored properties (e.g., improved solubility or stability).

Conclusion

While the crystal structure of 2-Iodo-3-methylbenzonitrile remains to be determined, this guide provides a robust framework for its investigation. By combining theoretical predictions of its intermolecular interactions with a detailed, practical workflow for crystallization and single-crystal X-ray diffraction, researchers are well-equipped to undertake this structural determination. The resulting data will not only be of fundamental interest to crystallographers and crystal engineers but will also provide crucial insights for medicinal chemists and pharmaceutical scientists seeking to leverage this compound in drug discovery and development.

References

-

PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

- Babu, N. J., & Nangia, A. (2011). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Crystal Growth & Design, 11(7), 2662–2679.

- Gavezzotti, A. (2004). Quantifying intermolecular interactions and their use in computational crystal structure prediction. CrystEngComm, 6(69), 383-392.

-

All About Drugs. Polymorphism. [Link]

- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.

- Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2514–2524.

- Jones, A. O. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1759-1784.

-

MDPI. Special Issue: Polymorphism in Pharmaceutical Compounds. [Link]

-

RCSB PDB. (2023, February 15). Crystallography Software. [Link]

- Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2514–2524.

-

Jagiellonian Centre of Innovation. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

-

University of Oxford. CRYSTALS - Chemical Crystallography. [Link]

- Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Semantic Scholar.

- Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

-

Freely available software tools for chemical crystallography. [Link]

- IUCr Journals. (2023). How can we use intermolecular interactions in crystals?

- Metrangolo, P., et al. (2017). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of Chemical Research, 50(5), 1146-1156.

-

IUCr. Crystallographic software list. [Link]

- Zien Journals. (2022). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 15, 61-70.

- CCDC. (2010). The role of crystallography in drug design. Acta Crystallographica Section A: Foundations of Crystallography, 66(s1), s1-s2.

- IUCr Journals. (2023). How Can We Use Intermolecular Interactions in Crystals?

-

UNC Department of Chemistry X-ray Core Laboratory. Crystallography Software. [Link]

- MDPI. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1357.

- IUCr Journals. (2010). Halogen bonding in crystal engineering.

-

University of Colorado Boulder. Crystallization. [Link]

- Forni, A., & Tiritiris, I. (2022).

-

Crystallization of small molecules. [Link]

- Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons.

-

Exp 2 - Crystallization. [Link]

-

SOP: CRYSTALLIZATION. [Link]

-

University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]

-

Wikipedia. X-ray crystallography. [Link]

- Jaskolski, M. (2007). Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 54(3), 479-489.

-

NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection [Video]. YouTube. [Link]

-

Wychem. 2-Iodo-3-methylbenzonitrile. [Link]

-

PubChem. 4-Iodo-3-methylbenzonitrile. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Chemical Synthesis Database. 2-iodo-6-nitrobenzonitrile. [Link]

-

PubChem. 2-Iodo-3-nitrobutane. [Link]

- Zhang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.

Sources

- 1. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 2. One moment, please... [zienjournals.com]

- 3. 2-Iodo-3-methylbenzonitrile | Call Wychem 01440 820338 [wychem.com]

- 4. 2-IODO-3-METHYLBENZONITRILE | 52107-70-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 10. Polymorphism – All About Drugs [allfordrugs.com]

- 11. Quantifying intermolecular interactions and their use in computational crystal structure prediction - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. repository.ias.ac.in [repository.ias.ac.in]

- 13. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.iucr.org [journals.iucr.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 22. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. science.uct.ac.za [science.uct.ac.za]

- 25. community.wvu.edu [community.wvu.edu]

- 26. sssc.usask.ca [sssc.usask.ca]

- 27. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 28. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

- 30. rcsb.org [rcsb.org]

- 31. ccp14.cryst.bbk.ac.uk [ccp14.cryst.bbk.ac.uk]

- 32. iucr.org [iucr.org]

- 33. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 34. Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds [mdpi.com]

- 35. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 36. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Iodo-3-methylbenzonitrile in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Iodo-3-methylbenzonitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-iodo-3-methylbenzonitrile, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on first principles of chemical interactions and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of 2-iodo-3-methylbenzonitrile in various common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to facilitate reaction optimization, purification, and formulation development.

Introduction: The Significance of 2-Iodo-3-methylbenzonitrile and Its Solubility

2-Iodo-3-methylbenzonitrile (CAS No. 52107-70-7) is a halogenated aromatic nitrile whose structural features make it a valuable building block in organic synthesis.[1] The presence of three distinct functional groups—an iodo group, a methyl group, and a nitrile group, arranged on a benzene ring—offers multiple reaction sites for creating complex molecules. The nitrile group, in particular, is a versatile precursor to amines, carboxylic acids, aldehydes, and ketones.[2][3]

The successful application of 2-iodo-3-methylbenzonitrile in any synthetic protocol is fundamentally dependent on its solubility in the chosen reaction medium. Solubility dictates the concentration of the reagent in solution, thereby influencing reaction kinetics, efficiency, and yield. An optimal solvent system ensures that the reactants are in the same phase, facilitating molecular interactions. Conversely, poor solubility can lead to sluggish or incomplete reactions, complicating process scale-up and purification.

This guide will delve into the theoretical underpinnings of 2-iodo-3-methylbenzonitrile's solubility and provide actionable experimental procedures for its empirical determination.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5] To predict the solubility of 2-iodo-3-methylbenzonitrile, we must first analyze its molecular structure and properties.

2.1. Molecular Structure and Polarity Analysis

2-Iodo-3-methylbenzonitrile possesses a molecular weight of 243.04 g/mol and the chemical formula C₈H₆IN.[1] Its structure features a largely nonpolar benzene ring, which is substituted with three groups that modulate its overall polarity:

-

Nitrile Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor. The significant dipole moment of the nitrile group imparts a degree of polarity to the molecule.[2]

-

Iodo Group (-I): As a halogen, iodine is more electronegative than carbon, creating a dipole. However, its large size makes it highly polarizable, contributing to van der Waals interactions.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that enhances the molecule's lipophilicity.

The combination of these groups results in a molecule with moderate overall polarity. The nonpolar character of the substituted benzene ring is the dominant feature, but the polar nitrile and iodo groups allow for interaction with a range of solvents.

Caption: Molecular structure of 2-Iodo-3-methylbenzonitrile.

2.2. Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of 2-iodo-3-methylbenzonitrile in different classes of organic solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low to Moderate | The nonpolar nature of hexane will interact favorably with the benzene ring, but the polar nitrile group will limit solubility. |

| Toluene | Nonpolar (Aromatic) | High | As an aromatic solvent, toluene will have strong π-stacking interactions with the benzene ring of the solute, leading to high solubility. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity is suitable for solvating the polar functional groups, while its organic nature accommodates the aromatic ring. |

| Chloroform | Polar Aprotic | High | Similar to DCM, chloroform is a good solvent for moderately polar organic compounds. |

| Diethyl Ether | Polar Aprotic | Moderate | The ether's polarity will interact with the nitrile group, but its short alkyl chains are less effective at solvating the entire molecule than DCM or chloroform. |

| Ethyl Acetate | Polar Aprotic | High | This is a versatile solvent with a good balance of polarity and organic character, making it likely to be an excellent solvent for this compound. |

| Acetone | Polar Aprotic | High | Acetone is a strong polar aprotic solvent that should effectively solvate the nitrile group, leading to high solubility. |

| Acetonitrile | Polar Aprotic | High | Given the structural similarity (both are nitriles), acetonitrile is expected to be a very good solvent. |

| Methanol | Polar Protic | Moderate | The high polarity of methanol will interact strongly with the nitrile group, but the nonpolar bulk of the molecule may limit overall solubility. |

| Ethanol | Polar Protic | Moderate to High | Ethanol is less polar than methanol, making it a better solvent for the nonpolar aromatic ring, likely resulting in higher solubility than in methanol. |

| Water | Polar Protic | Insoluble | The large, nonpolar aromatic structure will dominate, making the compound immiscible with water despite the polar nitrile group. |

Experimental Determination of Solubility

To move beyond prediction, empirical determination of solubility is essential. The following protocols are designed to provide both rapid qualitative assessment and precise quantitative data.

3.1. Safety Precautions

2-Iodo-3-methylbenzonitrile is classified as harmful if swallowed or inhaled.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.

3.2. Qualitative Solubility Screening

This method provides a quick assessment of solubility in various solvents.[8]

Protocol:

-

Add approximately 20-30 mg of 2-iodo-3-methylbenzonitrile to a small test tube or vial.

-

Add the chosen solvent dropwise (starting with 0.5 mL) while continuously agitating or vortexing the mixture.

-

Continue to add solvent in 0.5 mL increments up to a total volume of 3 mL.

-

Observe the mixture at each addition. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: No discernible amount of the solid dissolves.

-

Caption: Workflow for qualitative solubility screening.

3.3. Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a precise measurement of solubility (e.g., in g/100 mL or mg/mL) at a specific temperature.[9]

Materials:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with tight-sealing caps

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

Pre-weighed glass flasks

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-iodo-3-methylbenzonitrile to a vial to ensure that undissolved solid will remain.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours, ensuring that solid material remains present throughout.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vial to sit undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear solution) into a syringe fitted with a compatible filter.

-

Dispense the filtered, saturated solution into a pre-weighed glass flask.

-

Record the exact volume of the solution transferred.

-

Evaporate the solvent from the flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Once the solvent is completely removed, re-weigh the flask.

-

-

Calculation:

-

Mass of dissolved solute = (Final weight of flask + residue) - (Initial weight of empty flask)

-

Solubility = (Mass of dissolved solute) / (Volume of solution transferred)

-

The results should be reported in appropriate units, such as g/L or mg/mL, and the temperature at which the measurement was taken must be specified, as solubility is temperature-dependent.[10]

Conclusion

Understanding the solubility of 2-iodo-3-methylbenzonitrile is not merely an academic exercise; it is a critical prerequisite for its effective use in research and development. This guide has provided a robust framework for predicting its solubility based on its molecular structure and has outlined detailed, reliable methods for its experimental determination. By leveraging both theoretical predictions and empirical data, researchers can make informed decisions about solvent selection, leading to more efficient and reproducible synthetic outcomes.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Iodo-3-methylbenzonitrile.

- Sigma-Aldrich. (2024, September 7).

- PubChem. (n.d.). 4-Iodo-3-methylbenzonitrile.

- Clark, J. (2025, January 19). Chemistry of Nitriles. LibreTexts.

- Wikipedia. (n.d.). Nitrile.

- BenchChem. (2025). An In-Depth Technical Guide to the Solubility of Iodoacetonitrile in Organic Solvents.

- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. PMC.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitrile - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4-Iodo-3-methylbenzonitrile | C8H6IN | CID 12557203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Chemical stability and storage conditions for 2-Iodo-3-methylbenzonitrile

An In-depth Technical Guide to the Chemical Stability and Storage of 2-Iodo-3-methylbenzonitrile

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. 2-Iodo-3-methylbenzonitrile, a key polyfunctionalized aromatic nitrile used as an intermediate in the synthesis of pharmaceuticals and other high-value materials, is no exception.[1][2] Its stability profile directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the final products. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for 2-Iodo-3-methylbenzonitrile, grounded in established chemical principles and field-proven practices.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential for predicting its behavior and establishing appropriate handling protocols. The key physicochemical data for 2-Iodo-3-methylbenzonitrile are summarized below.

| Property | Value | Source(s) |

| CAS Number | 52107-70-7 | [3] |

| Molecular Formula | C₈H₆IN | [3] |

| Molecular Weight | 243.04 g/mol | [3] |

| Physical Form | Solid | |

| Melting Point | Data for the related isomer 3-Iodo-4-methylbenzonitrile is 55-58 °C. The exact melting point for the 2-iodo-3-methyl isomer should be confirmed by lot-specific Certificate of Analysis. |

Chemical Stability and Potential Degradation Pathways

While 2-Iodo-3-methylbenzonitrile is generally stable under standard ambient conditions, its specific functional groups—an aromatic nitrile and a carbon-iodine bond—present potential vulnerabilities to degradation under adverse conditions. Understanding these pathways is critical for preventing the formation of impurities that can complicate synthesis and purification.

The primary degradation concerns stem from hydrolysis, photolysis, and aggressive chemical environments.

-

Hydrolysis of the Nitrile Group : The nitrile (C≡N) group, while relatively stable, can undergo hydrolysis to form a primary amide (2-Iodo-3-methylbenzamide) and subsequently a carboxylic acid (2-Iodo-3-methylbenzoic acid). This process is typically slow but can be catalyzed by the presence of strong acids or bases, or by enzymatic action in biological systems.[4][5]

-

Cleavage of the Carbon-Iodine Bond : The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage. This can occur via:

-

Photodegradation : Aromatic iodides can absorb UV light, leading to homolytic cleavage of the C-I bond to generate radical species. This often results in de-iodination (forming 3-methylbenzonitrile) and can cause the material to darken over time.[6]

-

Reductive Dehalogenation : The presence of strong reducing agents can cleave the C-I bond.[6]

-

-

Oxidation : While the aromatic ring is relatively stable, strong oxidizing agents can lead to oxidative degradation pathways, potentially involving the methyl group or hydroxylation of the aromatic ring.[6][7]

The following diagram illustrates the most probable degradation pathways for 2-Iodo-3-methylbenzonitrile under suboptimal conditions.

Caption: Potential degradation pathways for 2-Iodo-3-methylbenzonitrile.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of 2-Iodo-3-methylbenzonitrile, a multi-faceted approach to storage and handling is required, focusing on controlling environmental factors that can initiate degradation.

Optimal Storage Conditions

The consensus from safety data sheets and best practices for analogous compounds points to a tightly controlled environment.[6][8]

| Parameter | Optimal Condition | Rationale & Causality | Unacceptable Condition |

| Temperature | Store in a cool place.[6] Room temperature is generally acceptable.[8] | Prevents acceleration of degradation kinetics and potential sublimation. | High heat, direct sunlight, proximity to heat sources.[6] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, preventing oxidation and hydrolysis. | Open to ambient air, especially in humid environments. |

| Light | Store in a dark place, using amber or opaque containers.[6][8] | Protects the light-sensitive C-I bond from photolytic cleavage.[6] | Clear glass or plastic containers exposed to light. |

| Container | Tightly closed, well-sealed container. | Prevents ingress of moisture and oxygen and protects from contamination. | Loosely capped vials, open beakers, damaged containers. |

| Location | A dry, well-ventilated area.[6] | Ensures any off-gassing does not accumulate and minimizes moisture exposure. | Damp, poorly ventilated spaces. |

| Chemical Proximity | Segregated from incompatible materials. | Avoids accidental contact with strong acids, bases, oxidizing agents, and reducing agents which can cause rapid decomposition.[6] | Storage alongside strong acids, bases, or oxidizing agents.[6] |

Safe Handling Workflow

Given the compound's hazard profile—causing skin, eye, and respiratory irritation—a systematic approach to handling is mandatory.

Caption: Logical workflow for safely handling 2-Iodo-3-methylbenzonitrile.

Protocol for Stability Assessment and Purity Verification

Routine analytical verification is the cornerstone of a trustworthy research outcome. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of aromatic intermediates due to its high resolution and sensitivity.[9][10]

Self-Validating HPLC-UV Purity Assay

This protocol describes a robust reversed-phase HPLC method for the routine purity determination of 2-Iodo-3-methylbenzonitrile. The method is designed to separate the parent compound from its likely degradation products and common process impurities.[9][11]

Objective: To quantify the purity of 2-Iodo-3-methylbenzonitrile and detect potential impurities, including 3-methylbenzonitrile (de-iodinated) and 2-Iodo-3-methylbenzoic acid (hydrolyzed).

Instrumentation and Materials:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Formic acid (optional, for pH control).

-

Reference standards for 2-Iodo-3-methylbenzonitrile and potential impurities (if available).

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm filter and degas thoroughly before use. The exact ratio may require optimization. Adding 0.1% formic acid can improve peak shape for acidic impurities.[10]

-

Standard Solution Preparation (0.1 mg/mL):

-

Accurately weigh approximately 10 mg of the 2-Iodo-3-methylbenzonitrile reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. This is the Standard Stock Solution.

-

-

Sample Solution Preparation (0.1 mg/mL):

-

Accurately weigh approximately 10 mg of the 2-Iodo-3-methylbenzonitrile sample to be tested into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.[9]

-

-

Chromatographic Conditions:

-

Set the column temperature to 30 °C.

-

Set the flow rate to 1.0 mL/min.

-

Set the injection volume to 10 µL.

-

Set the UV detection wavelength to a value where the analyte has significant absorbance, typically around 254 nm.[11]

-

-

Analysis Sequence:

-

Inject a blank (mobile phase) to ensure a clean baseline.

-

Inject the Standard Solution multiple times (e.g., n=5) to establish system suitability (retention time reproducibility, peak area precision).

-

Inject the Sample Solution.

-

-

Data Analysis:

-

Identify the peak for 2-Iodo-3-methylbenzonitrile in the sample chromatogram by comparing its retention time to that of the standard.

-

Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Examine the chromatogram for any impurity peaks. Based on polarity, the hydrolyzed acid impurity would elute earlier, and the de-iodinated impurity would likely have a different retention time.

-

Purity Analysis Workflow

The following diagram outlines the logical process for analytical quality control.

Caption: Workflow for HPLC-based purity assessment and quality control.

While HPLC is the primary method, other techniques like Gas Chromatography (GC) for volatile impurities and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination without a reference standard can also be employed.[12]

Conclusion

The chemical integrity of 2-Iodo-3-methylbenzonitrile is best preserved through a proactive and informed approach to its storage and handling. By controlling exposure to light, moisture, oxygen, and incompatible chemicals, researchers can significantly mitigate the risk of degradation. The implementation of routine purity assessments using a robust analytical method like HPLC provides the necessary verification to ensure that the material is fit for purpose, safeguarding the reliability and success of complex synthetic endeavors.

References

-

S D Fine-Chem Limited. Chemwatch GHS SDS in English (European) 63509-7. [Link]

-

Sørensen, S. R., et al. (2013). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science. [Link]

-

Sørensen, S. R., et al. (2013). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. [Link]

-

Wychem. 2-Iodo-3-methylbenzonitrile. [Link]

-

International Journal of Research and Analytical Reviews. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

-

Tatsumi, K., et al. (1983). In Vitro Metabolism of Aromatic Nitriles. PubMed. [Link]

-

Knochel, P., et al. (2021). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. National Institutes of Health. [Link]

-

Sadou Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. PubMed. [Link]

Sources

- 1. 2-Iodo-3-methylbenzonitrile | Call Wychem 01440 820338 [wychem.com]

- 2. Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 52107-68-3|5-Iodo-2-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Hazards and safety precautions for handling 2-Iodo-3-methylbenzonitrile

An In-depth Technical Guide to the Hazards and Safe Handling of 2-Iodo-3-methylbenzonitrile

This document provides a comprehensive technical overview of the hazards associated with 2-Iodo-3-methylbenzonitrile (CAS No. 52107-70-7) and delineates robust safety protocols for its handling in a research and development setting. The guidance herein is intended for researchers, chemists, and drug development professionals who may interact with this compound. The protocols are designed to be self-validating, emphasizing the causality behind each safety measure to foster a culture of intrinsic safety.

Compound Profile and Inherent Risks

2-Iodo-3-methylbenzonitrile is an aromatic nitrile, a class of compounds that demands careful handling due to potential toxicity. The presence of an iodine atom and a nitrile group on the benzene ring contributes to its reactivity and specific hazard profile. While detailed toxicological data for this specific molecule is not extensively published, the known hazards of related halogenated aromatic nitriles necessitate a cautious and well-informed approach. The primary risks stem from its potential acute toxicity if inhaled, ingested, or absorbed through the skin, as well as its capacity to cause irritation to the skin, eyes, and respiratory system.[1] Furthermore, like other nitriles, it may release highly toxic hydrogen cyanide gas upon decomposition under high heat or fire conditions.[2]

Physicochemical and Toxicological Data Summary

The following table summarizes the key identification and property data for 2-Iodo-3-methylbenzonitrile.

| Property | Value | Source(s) |

| CAS Number | 52107-70-7 | [3] |

| Molecular Formula | C₈H₆IN | [3] |

| Molecular Weight | 243.04 g/mol | [3] |

| Form | Solid | [4] |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) - Harmful if swallowed, in contact with skin, or if inhaled. | [1][5] |

| Irritation | Causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3). | |

| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP. | [1] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Below is a summary of the GHS classifications for 2-Iodo-3-methylbenzonitrile based on available safety data sheets. It is crucial to consult the specific SDS provided by the supplier for the most accurate information.

| Pictogram | Signal Word | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |

| Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H402: Harmful to aquatic life. | P261: Avoid breathing dust.[2] P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2][6] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell.[2] |

Risk Mitigation and the Hierarchy of Controls

A systematic approach to safety involves implementing controls in a hierarchical order. This ensures that the most effective and reliable measures are considered first. The diagram below illustrates this principle as applied to handling 2-Iodo-3-methylbenzonitrile.

Caption: Hierarchy of controls, from most to least effective.

The most effective control, elimination, is often not feasible in a research context. Therefore, the primary focus must be on robust engineering controls, stringent administrative procedures, and the correct use of Personal Protective Equipment (PPE).

Standard Operating Procedures for Safe Handling

Adherence to detailed protocols is paramount for minimizing exposure risk. The following sections provide step-by-step methodologies for handling, storage, and emergency response.

Required Personal Protective Equipment (PPE)

The minimum required PPE should always be worn when handling 2-Iodo-3-methylbenzonitrile.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact and absorption. Heavier nitrile gloves are required for prolonged contact or spill cleanup. |

| Eye Protection | Splash-proof chemical goggles. | Protects eyes from dust particles and accidental splashes. |

| Skin and Body | A properly fastened laboratory coat. | Prevents contamination of personal clothing. |

| Respiratory | Use within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of airborne dust. |

Experimental Protocol: Weighing and Transferring the Solid

This protocol outlines the essential steps for safely handling the solid compound. The causality for each step is explained to reinforce safe practices.

-

Preparation:

-

Action: Read and understand the Safety Data Sheet (SDS) before beginning work.

-

Reason: To be fully aware of all potential hazards, handling requirements, and emergency procedures.

-

Action: Ensure the work area is within a certified chemical fume hood and is clean and uncluttered. Confirm the eyewash station and safety shower are accessible.

-

Reason: The fume hood is the primary engineering control to prevent inhalation.[1] An organized workspace minimizes spills, and accessible safety equipment is critical in an emergency.

-

-

Weighing the Compound:

-

Action: Don all required PPE (lab coat, nitrile gloves, chemical goggles).

-

Reason: To establish a barrier between the handler and the chemical before any potential exposure.

-

Action: Place an analytical balance inside the fume hood or use a dedicated powder-containment hood. Tare a suitable, labeled container.

-

Reason: To contain any fine dust generated during transfer and prevent it from becoming airborne in the laboratory.

-

Action: Carefully transfer the required amount of 2-Iodo-3-methylbenzonitrile from the stock bottle to the tared container using a spatula. Avoid generating dust.

-

Reason: Minimizing dust formation is a key administrative control to reduce inhalation risk.

-